molecular formula C8H12N2O2 B1344595 Ethyl 3-ethyl-1H-pyrazole-4-carboxylate CAS No. 73981-23-4

Ethyl 3-ethyl-1H-pyrazole-4-carboxylate

Cat. No. B1344595
CAS RN: 73981-23-4
M. Wt: 168.19 g/mol
InChI Key: WHXXMZCNOHVIDX-UHFFFAOYSA-N
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Description

Ethyl 3-ethyl-1H-pyrazole-4-carboxylate is a chemical compound with the CAS Number: 73981-23-4 and a linear formula of C8H12N2O2 . It is typically stored in a sealed, dry environment at room temperature .


Synthesis Analysis

The synthesis of related compounds such as ethyl 1,2,3-thiadiazole-4-carboxylate and ethyl 4-formyl-1H-pyrazole-3-carboxylate has been achieved under Hurd–Mori and Vilsmeier–Haack reaction conditions based on (het)aroylhydrazones of ethyl pyruvates . Another study reported the synthesis of novel pyrazole derivatives by condensing ethyl-3-(dimethylamino)-2-(phenylcarbonyl)prop-2-enoate with different aromatic and aliphatic hydrazines .


Molecular Structure Analysis

The molecular structure of Ethyl 3-ethyl-1H-pyrazole-4-carboxylate consists of a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms . The InChI code for this compound is 1S/C8H12N2O2/c1-3-7-6(5-9-10-7)8(11)12-4-2/h5H,3-4H2,1-2H3,(H,9,10) .


Physical And Chemical Properties Analysis

Ethyl 3-ethyl-1H-pyrazole-4-carboxylate has a molecular weight of 168.2 . It is a solid or semi-solid or liquid or lump in physical form .

Scientific Research Applications

Synthesis of Pyrazolo[3,4-b]pyridine Derivatives

Researchers have developed efficient methods for synthesizing novel pyrazolo[3,4-b]pyridine derivatives through the condensation of pyrazole-5-amine derivatives and activated carbonyl groups. This synthesis approach has been useful in preparing new N-fused heterocycle products with good to excellent yields, showcasing the compound's utility in generating complex heterocyclic structures which are of interest in pharmaceutical research and materials science (Ghaedi et al., 2015).

Precursors for Condensed Pyrazoles

Ethyl 3‐ and 5‐Triflyloxy‐1H‐pyrazole‐4‐carboxylates have been utilized as precursors in Pd-catalyzed cross-coupling reactions to obtain alkynyl-4-(ethoxycarbonyl)pyrazoles. These reactions further enable the synthesis of various condensed pyrazoles, demonstrating the compound's role in facilitating complex molecular architectures, which can have implications in developing new materials or drugs (Arbačiauskienė et al., 2011).

Regioselective Synthesis under Ultrasound Irradiation

The use of ultrasound irradiation has enabled the highly regioselective synthesis of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates from cyclocondensation reactions. This method significantly reduces reaction times and improves yields, illustrating the compound's utility in efficient and sustainable chemical synthesis approaches (Machado et al., 2011).

Structural and Bioactivity Studies

Ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate has been synthesized and characterized, with its crystal structure, Hirshfeld surface analysis, antioxidant properties, and DFT calculations reported. Such studies provide insights into the compound's structural features and potential bioactivity, underscoring its relevance in medicinal chemistry and material sciences (Naveen et al., 2021).

Coordination Polymers and Chiral Structures

Ethyl 3-methyl-1H-pyrazole-4-carboxylate has been used in the synthesis of d10 metal coordination polymers, showcasing the ability to construct chiral and achiral coordination polymers with diverse structural motifs. These polymers have potential applications in catalysis, molecular recognition, and as materials with novel optical properties (Cheng et al., 2017).

Safety And Hazards

The safety information for Ethyl 3-ethyl-1H-pyrazole-4-carboxylate indicates that it may be harmful if swallowed (Hazard Statement: H302) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

ethyl 5-ethyl-1H-pyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-3-7-6(5-9-10-7)8(11)12-4-2/h5H,3-4H2,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHXXMZCNOHVIDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=NN1)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40628500
Record name Ethyl 5-ethyl-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40628500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-ethyl-1H-pyrazole-4-carboxylate

CAS RN

73981-23-4
Record name Ethyl 5-ethyl-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40628500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 3-ethyl-1H-pyrazole-4-carboxylate
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